2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1286707-15-0
VCID: VC4286909
InChI: InChI=1S/C20H18N4O3S/c1-28-16-10-6-5-9-15(16)18(26)21-20-23-22-19(27-20)13-11-17(25)24(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,26)
SMILES: CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45

2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 1286707-15-0

Cat. No.: VC4286909

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide - 1286707-15-0

Specification

CAS No. 1286707-15-0
Molecular Formula C20H18N4O3S
Molecular Weight 394.45
IUPAC Name 2-methylsulfanyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H18N4O3S/c1-28-16-10-6-5-9-15(16)18(26)21-20-23-22-19(27-20)13-11-17(25)24(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,26)
Standard InChI Key OQPQJSZUXIEGAG-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4

Introduction

2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C20H18N4O3S and a molecular weight of approximately 394.4 g/mol . This compound features a benzamide core linked to an oxadiazole ring, which is further connected to a pyrrolidinone structure. The presence of a methylthio group and the phenylpyrrolidinone moiety contributes to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions. These may include the formation of the oxadiazole ring through condensation reactions and the incorporation of the pyrrolidinone structure via amidation reactions. The specific synthetic route can vary based on available starting materials and desired yields.

Biological Activities and Potential Applications

While specific biological activities of 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide are not extensively documented, compounds with similar structures often exhibit significant pharmacological effects. These can include anti-inflammatory, antimicrobial, or anticancer properties, depending on their ability to interact with enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator